5-(1,3-Benzoxazol-2-yl)-2-chloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDQHJUUGMNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 5 1,3 Benzoxazol 2 Yl 2 Chloroaniline
Elucidation of Reaction Mechanisms in Formation and Transformation
The synthesis and functionalization of benzoxazoles, including 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, can proceed through various mechanistic pathways. These pathways are dictated by the choice of reactants, catalysts, and reaction conditions, leading to the formation of distinct intermediates and products.
The most common route for synthesizing the benzoxazole (B165842) core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, a process governed by ionic reaction mechanisms. jocpr.comnih.gov In the context of forming the parent structure of the title compound, this would involve the reaction of an appropriately substituted 2-aminophenol (B121084) and 4-amino-3-chlorobenzoic acid derivative.
The reaction is typically catalyzed by strong acids and proceeds through a series of well-defined ionic steps:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amino group of the o-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Intramolecular Cyclization: The hydroxyl group of the original aminophenol moiety then performs a nucleophilic attack on the carbon of the newly formed amide or imine, leading to a cyclized intermediate.
Dehydration: Subsequent elimination of water molecules results in the formation of the stable aromatic benzoxazole ring.
A cascade reaction for the synthesis of 2-substituted benzoxazoles involves the activation of a tertiary amide with triflic anhydride (B1165640) (Tf₂O). nih.gov This process includes electrophilic activation of the amide, nucleophilic addition by the aminophenol, intramolecular cyclization, and finally, an elimination step to yield the benzoxazole product. nih.gov
While ionic pathways are common for the formation of the benzoxazole ring, radical-mediated mechanisms are significant in its subsequent functionalization. For instance, visible light-induced reactions can facilitate the C2 alkylation of benzoxazoles. researchgate.net These reactions may proceed via a selectfluor-mediated oxidation process. researchgate.net
Another approach involves the use of copper complexes capable of generating phenoxyl radical species. researchgate.net A plausible radical-mediated mechanism for the functionalization of a benzoxazole derivative could involve:
Initiation: Generation of a radical species, for example, through photolysis or reaction with a radical initiator.
Propagation: The radical abstracts a hydrogen atom from the substrate, creating a benzoxazole-centered radical. This radical can then react with other molecules in the reaction mixture.
Termination: Two radical species combine to form a stable, non-radical product.
Such radical pathways are crucial for forming C-C or C-heteroatom bonds at positions that are not easily accessible through ionic chemistry. acs.org
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds like benzoxazoles. nih.govamanote.com This approach often employs transition metal catalysts, such as palladium (Pd) or rhodium (Rh), to selectively activate specific C-H bonds. amanote.comchemistryviews.orgbohrium.com
For a molecule like this compound, there are multiple C-H bonds on both the aniline (B41778) and benzoxazole rings that could be targeted. The general mechanism for a palladium-catalyzed C-H arylation, for example, often involves the following cycle:
C-H Activation: The Pd catalyst coordinates to the molecule and cleaves a C-H bond, forming a cyclometalated intermediate. For anilines, this is often directed by a suitable functional group. nih.gov
Oxidative Addition: An aryl halide oxidatively adds to the palladium center.
Reductive Elimination: The two organic fragments (the benzoxazole-aniline moiety and the new aryl group) couple, and the C-C bond is formed, regenerating the active Pd catalyst.
Rhodium(III) catalysts have been effectively used for the direct ortho-C–H bond carbonylation of aniline derivatives to construct benzoxazinones, showcasing the potential for activating C-H bonds on the aniline portion of the molecule. chemistryviews.orgbohrium.com
| Catalyst System | Target Bond | Reaction Type | Reference |
| Palladium(II)-NHC | Benzoxazole C-H | Arylation | amanote.com |
| Rhodium(III) | Aniline ortho-C-H | Carbonylation | chemistryviews.orgbohrium.com |
| Pd(OAc)₂ / Ligand | Aniline meta-C-H | Arylation | nih.gov |
Kinetic and Thermodynamic Profiling of Synthetic Steps
Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not widely available in published literature. However, studies on the parent benzoxazole and related benzothiazole (B30560) provide foundational thermodynamic properties that are critical for understanding the stability and reactivity of the core heterocyclic system. osti.gov
Experimental methods such as combustion calorimetry, adiabatic heat-capacity calorimetry, and differential-scanning calorimetry have been used to determine key thermodynamic values for the parent benzoxazole molecule. osti.gov These values, including the standard molar enthalpy of formation and standard molar entropy, are essential for calculating the Gibbs energy of formation, which in turn helps predict the spontaneity and equilibrium position of synthetic reactions.
| Property | Value (for Benzoxazole) | Units |
| Standard molar enthalpy of formation (gas, 298.15 K) | 88.6 ± 1.3 | kJ·mol⁻¹ |
| Standard molar entropy (gas, 298.15 K) | 328.73 | J·K⁻¹·mol⁻¹ |
| Standard molar Gibbs energy of formation (gas, 298.15 K) | 211.3 ± 1.3 | kJ·mol⁻¹ |
Data sourced from a technical report on the thermodynamic properties of benzoxazole. osti.gov
This data provides a thermodynamic baseline for the benzoxazole ring system, a core component of this compound. The substituents (chloro and amino groups) on the aniline and benzoxazole rings will modify these values, but the fundamental stability of the fused ring system is captured in this data.
Understanding Rearrangement Reactions in Benzoxazole Synthesis
The synthesis of benzoxazoles can sometimes be accompanied by rearrangement reactions, which can be either undesirable side reactions or part of a planned synthetic strategy. One notable example is a Beckmann-type rearrangement. organic-chemistry.org This can occur during the synthesis of 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. The pathway involves a common N-Cl imine intermediate, which, under the influence of reagents like NaOCl, can undergo rearrangement to form the benzoxazole structure instead of the expected benzisoxazole. organic-chemistry.org
Another relevant transformation is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can occur in suitably substituted precursors. In the synthesis of fused oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a Smiles rearrangement with extrusion of SO₂ has been identified as a key step in the cyclocondensation pathway. growingscience.com While not a direct synthesis of a simple benzoxazole, this illustrates a potential rearrangement pathway for complex systems containing the oxazole (B20620) motif.
In the synthesis of benzimidazolones, which are structurally related to benzoxazolones, rearrangements of larger ring systems like 1,5-benzodiazepine-2,4-diones have been observed. researchgate.net This highlights that ring-contraction and rearrangement are plausible mechanistic pathways in the synthesis of fused heterocyclic systems under certain conditions, such as in the presence of a base in refluxing DMF. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 5 1,3 Benzoxazol 2 Yl 2 Chloroaniline
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a crucial tool for identifying functional groups and providing a unique "molecular fingerprint."
For 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline , the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations from the benzoxazole (B165842) and benzene (B151609) rings (in the 1500-1650 cm⁻¹ range), C-N stretching (around 1250-1350 cm⁻¹), C-O-C stretching of the oxazole (B20620) ring (approximately 1050-1250 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would likely produce strong signals. The C=N and C=C bonds would also be Raman active. Due to its non-polar nature, the C-Cl bond might also yield a discernible Raman signal.
Table 4.1: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Predicted FT-IR Band (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Amine (N-H) | 3300 - 3500 | Weak | Stretching |
| Aromatic (C-H) | 3000 - 3100 | Strong | Stretching |
| Benzoxazole/Benzene (C=N, C=C) | 1500 - 1650 | Strong | Stretching |
| Amine (C-N) | 1250 - 1350 | Medium | Stretching |
| Oxazole (C-O-C) | 1050 - 1250 | Medium | Asymmetric/Symmetric Stretching |
| Chloro (C-Cl) | < 800 | Medium | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The aromatic protons on the chloroaniline and benzoxazole rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.) would be dictated by the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic rings. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would give a distinct signal. The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield, as would the carbons of the benzoxazole ring, particularly the C=N carbon (which could be around δ 150-165 ppm) and the carbons bonded to oxygen and nitrogen.
Table 4.2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Spectroscopy | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (Ar-H) | ¹H NMR | 6.5 - 8.0 | Complex splitting patterns expected due to coupling. |
| Amine Protons (NH₂) | ¹H NMR | Variable (e.g., 3.5 - 5.0) | Often a broad singlet; exchangeable with D₂O. |
| Aromatic Carbons (Ar-C) | ¹³C NMR | 110 - 150 | Includes carbons on both ring systems. |
| Benzoxazole C=N | ¹³C NMR | 150 - 165 | Characteristic downfield shift. |
| Aromatic C-Cl | ¹³C NMR | 120 - 135 | Position influenced by electronic effects. |
| Aromatic C-N | ¹³C NMR | 140 - 150 | Position influenced by electronic effects. |
2D NMR experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals that have attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Using LC-MS with an electrospray ionization (ESI) source, the molecule would typically be observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₃H₉ClN₂O), the exact mass of this ion would be used to confirm its elemental composition. Tandem MS (MS/MS) experiments would involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. Expected fragmentation pathways could include cleavage of the bond between the two ring systems, loss of small molecules like HCN, or cleavage within the benzoxazole ring. These fragments would provide further confirmation of the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC is utilized to separate the compound from any impurities or starting materials, while MS provides information on its molecular weight and structural fragments, leading to unequivocal identification. epa.govjocpr.com
For a compound like this compound, a typical GC-MS method would involve a capillary column, such as an SE-54 or similar, which is suitable for separating aniline (B41778) derivatives. epa.gov The analysis would be performed with a programmed temperature gradient to ensure efficient separation and peak resolution. The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted compound in a reproducible manner.
The resulting mass spectrum is a molecular fingerprint. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The subsequent fragmentation pattern provides structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the aniline and benzoxazole rings and characteristic losses from both aromatic systems. Differentiating isomers can be challenging, but derivatization techniques, such as tosylation, can be employed to yield products with distinct chromatographic and mass spectrometric behaviors. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Predicted Molecular Ion (M⁺) | m/z 244/246 (due to ³⁵Cl/³⁷Cl isotopes) |
| Major Predicted Fragments | • m/z 127/129 (Chloroaniline fragment) • m/z 118 (Benzoxazole fragment) • m/z 91 (Loss of HCN from benzoxazole fragment) • m/z 92 (Loss of Cl from chloroaniline fragment) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar, less volatile, and thermally labile molecules. colostate.edu It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of the target compound. fateallchem.dknih.gov High-resolution ESI-MS, such as ESI-Time-of-Flight (ESI-TOF), can provide highly accurate mass measurements, allowing for the determination of the elemental composition. fateallchem.dknih.gov
In the analysis of this compound, the sample would be dissolved in a suitable solvent mixture (e.g., methanol/water) and introduced into the ESI source. A high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions. The primary ion observed would be the protonated molecule [M+H]⁺. By varying instrumental parameters, such as the orifice voltage, controlled fragmentation can be induced (Collision-Induced Dissociation, CID) to obtain structural information, which can be used to elucidate fragmentation pathways. fateallchem.dkrsc.org
Table 2: Predicted ESI-MS Data for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Predicted Protonated Molecule [M+H]⁺ | m/z 245/247 (due to ³⁵Cl/³⁷Cl isotopes) |
| Other Possible Adducts | [M+Na]⁺, [M+K]⁺ |
| Typical Solvents | Methanol, Acetonitrile (B52724), Water |
| CID Fragments of [M+H]⁺ | Fragmentation would likely occur at the C-N bond connecting the two ring systems. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purity assessment of synthesized compounds. For this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile or methanol.
Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from unreacted starting materials, by-products, and other impurities. Furthermore, HPLC is crucial for separating potential positional isomers that may have formed during synthesis, which often exhibit slightly different polarities and thus different retention times. semanticscholar.org
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a relevant λmax (e.g., 275 nm) |
| Injection Volume | 10 µL |
| Expected Result | A major peak at a specific retention time corresponding to the pure compound, with minor peaks indicating impurities. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. usp.br The UV-Vis spectrum of this compound is expected to be complex, showing multiple absorption bands corresponding to the conjugated π-electron systems of the benzoxazole and chloroaniline rings.
The spectrum of benzoxazole itself shows two main absorption systems, with transitions often described as π→π* transitions localized on the benzene ring. rsc.orgcdnsciencepub.com The presence of the chloroaniline substituent, which is also a chromophore, will lead to additional absorption bands and shifts in the absorption maxima (λmax) due to the extended conjugation between the two ring systems. The specific wavelengths and molar absorptivities (ε) of these transitions are characteristic of the compound's electronic structure. frontiersin.orgresearchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax | Molar Absorptivity (ε) | Corresponding Electronic Transition |
|---|---|---|
| ~270-290 nm | High | π→π* transition (Benzoxazole system) cdnsciencepub.com |
| ~300-350 nm | Moderate to High | π→π* transition (Extended conjugation across the molecule) |
X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Interactions (e.g., Hirshfeld Surface Analysis)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. For a related compound, C₁₄H₁₁ClN₂O₂, the 2,3-dihydro-1,3-benzoxazole ring system was found to be essentially planar. nih.gov A similar planarity would be expected for the benzoxazole moiety in the title compound.
Table 5: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzoxazole Derivative
| Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~40% | Represents the largest contribution, typical for organic molecules. nih.gov |
| C···H / H···C | ~18% | Indicates C-H···π interactions and general van der Waals forces. nih.gov |
| O···H / H···O | ~16% | Corresponds to hydrogen bonding and other close contacts involving oxygen. nih.gov |
| N···H / H···N | Variable | Represents hydrogen bonding involving nitrogen atoms. |
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This analysis is a standard requirement for the characterization of a newly synthesized compound. rasayanjournal.co.inscielo.br For this compound, the empirical formula is C₁₃H₉ClN₂O.
Table 6: Elemental Analysis Data for C₁₃H₉ClN₂O
| Element | Molecular Weight | Calculated % | Found (Hypothetical) % |
|---|---|---|---|
| Carbon (C) | 156.13 | 63.81 | 63.75 |
| Hydrogen (H) | 9.07 | 3.71 | 3.75 |
| Chlorine (Cl) | 35.45 | 14.49 | - |
| Nitrogen (N) | 28.01 | 11.45 | 11.41 |
| Oxygen (O) | 16.00 | 6.54 | - |
| Total | 244.68 | 100.00 | |
(Note: CHN analyzers typically measure Carbon, Hydrogen, and Nitrogen. Other elements are calculated by difference or measured by separate techniques.)
Following a comprehensive search for scholarly articles and computational data, it has been determined that specific published research focusing on the computational and theoretical studies of the compound This compound is not available. While the methodologies outlined in the request—such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations—are standard approaches for characterizing molecules in the benzoxazole class, specific data for this particular compound, including HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) maps, optimized geometries, reactivity descriptors, and conformational analysis from MD simulations, could not be located in the available scientific literature.
Computational studies have been performed on various other benzoxazole derivatives, providing insights into the general electronic and structural properties of this class of compounds. For instance, research on related structures often involves DFT calculations to understand electronic transitions, reactivity, and stability. Similarly, MD simulations are employed to investigate the dynamic behavior and interaction of such molecules in different environments.
However, without specific studies on this compound, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested. The generation of such specific data would require novel, dedicated computational research on the molecule. Therefore, the detailed sections on its electronic structure, MEP mapping, geometric optimization, reactivity, and conformational behavior cannot be completed at this time.
Computational and Theoretical Studies on 5 1,3 Benzoxazol 2 Yl 2 Chloroaniline
Molecular Modeling and Simulation Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug discovery, this method is instrumental in understanding how a ligand, such as a benzoxazole (B165842) derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comscilit.com By simulating the binding process, molecular docking can elucidate the binding mode and affinity of a ligand within the active site of a target protein. mdpi.com Studies on analogous 2-arylbenzoxazoles and related derivatives have utilized docking to identify potential therapeutic targets and to guide the design of new compounds with improved efficacy. nih.govresearchgate.net For instance, docking studies on benzoxazole derivatives have been performed against targets implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), mTOR, and various kinases, to understand their binding mechanisms and predict their anticancer potential. researchgate.netnih.gov
Molecular docking simulations for compounds analogous to 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline have been crucial in identifying the specific amino acid residues that form the binding pocket and are key for stabilizing the ligand-protein complex. These studies reveal that the binding sites are often hydrophobic pockets complemented by polar residues capable of forming specific interactions.
For example, in studies of benzoxazole derivatives targeting VEGFR-2, a key protein in angiogenesis, several critical amino acid residues within the binding pocket have been identified as essential for inhibitor binding. nih.gov Similarly, research on other targets has highlighted different key residues, demonstrating the importance of the target's specific topology. A study on benzoxazole derivatives as mTOR inhibitors identified interactions with residues within the ATP-binding site of the kinase domain. researchgate.net The characteristics of these binding sites typically involve a combination of hydrophobic and hydrophilic regions that accommodate the benzoxazole core and its substituents.
Table 1: Examples of Key Interacting Residues for Analogous Benzoxazole Derivatives with Various Protein Targets
| Protein Target | Key Interacting Residues |
|---|---|
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 nih.gov |
| mTOR (mammalian Target of Rapamycin) | Key residues within the kinase active site researchgate.net |
| Prostaglandin H Synthase (PGHS) | Residues within the cyclooxygenase active site researchgate.net |
This table is illustrative and compiled from docking studies on various benzoxazole derivatives, not the specific subject compound.
The stability of a ligand within a protein's binding site is governed by a variety of non-covalent interactions. Computational studies on benzoxazole derivatives consistently highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-pi stacking in defining their binding mode and affinity. nih.govnih.gov
Hydrogen Bonding: The benzoxazole nucleus and various substituents can act as hydrogen bond donors or acceptors. For instance, the nitrogen atom in the oxazole (B20620) ring can form hydrogen bonds with donor residues in the protein backbone or side chains. Studies targeting VEGFR-2 have shown that hydrogen bond interactions are a main driving force for inhibitor-receptor binding. nih.gov
Hydrophobic Interactions: The aromatic rings of the benzoxazole core and the chloroaniline moiety are inherently hydrophobic and tend to interact favorably with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine. nih.govresearchgate.net These interactions are critical for anchoring the ligand within the hydrophobic pockets of the active site. mdpi.com
Pi-Pi Stacking: The planar aromatic systems of the benzoxazole and phenyl rings can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding site. nih.gov This type of interaction contributes significantly to the binding affinity and specificity of the ligand.
Table 2: Predicted Interaction Types for Analogous Benzoxazole Scaffolds
| Interaction Type | Potential Interacting Residues | Relevant Moiety on Ligand |
|---|---|---|
| Hydrogen Bonding | Asp, Lys, Ser, Gln | Benzoxazole Nitrogen/Oxygen, Amine group |
| Hydrophobic Interactions | Leu, Val, Ile, Ala, Phe | Benzoxazole rings, Chloro-substituted phenyl ring |
This table represents potential interactions based on the chemical nature of the subject compound and findings from studies on analogous molecules.
While molecular docking provides a rapid assessment of binding poses and scores, calculating the binding free energy offers a more accurate estimation of ligand affinity. nih.govnih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used post-docking techniques to refine binding energy predictions. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. 34.237.233
In studies involving benzoxazole derivatives, MM/PBSA has been employed to analyze the results of molecular dynamics simulations. nih.gov This approach provides a decomposition of the binding energy into contributions from van der Waals, electrostatic, and solvation energies. chemisgroup.us Such analyses have confirmed that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding of these inhibitors to their target receptors. nih.gov The calculated binding free energies often show a good correlation with experimentally determined inhibitory activities (e.g., IC50 values), thereby validating the predicted binding modes and providing a more quantitative measure of binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comnih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the potency of novel molecules and guide the rational design of more effective therapeutic agents. researchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. For classes of compounds like benzoxazoles and chloroanilines, a wide range of descriptors are employed to capture the structural features relevant to their biological activity. nih.gov These can be broadly categorized as follows:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule, independent of its 3D conformation. Examples include Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices that quantify molecular size, branching, and complexity. researchgate.net
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and electronegativity. nih.gov Descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are quantum chemical descriptors that provide insight into the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric fields are calculated around the molecules to represent their spatial bulk. nih.govmdpi.com
Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly accurate information on electronic properties. Examples include Standard Gibbs free energy, electronic energy, and repulsion energy, which have been shown to correlate with the antimicrobial activity of benzoxazole analogues.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Analogous Compounds
| Descriptor Category | Examples |
|---|---|
| Topological | Molecular Connectivity Indices (Chi indices) researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges nih.gov |
| Steric | Molar Refractivity, van der Waals Volume, CoMFA Steric Fields nih.govnih.gov |
| Thermodynamic/Quantum | Standard Gibbs Free Energy, Electronic Energy |
| Hydrophobicity | LogP, CoMSIA Hydrophobic Fields nih.gov |
| Field-Based (3D-QSAR) | Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields nih.govmdpi.com |
Numerous QSAR studies have been successfully conducted on series of benzoxazole and chloroquinoline derivatives to understand the structural requirements for their biological activities, such as anticancer and antimicrobial effects. nih.govijpsdronline.com These studies often employ methods like Multiple Linear Regression (MLR) for 2D-QSAR and CoMFA/CoMSIA for 3D-QSAR. nih.govijpsdronline.com
A typical 3D-QSAR study involves aligning a set of molecules and calculating steric, electrostatic, and other fields around them. nih.gov Statistical techniques like Partial Least Squares (PLS) are then used to build a model correlating these fields with the observed biological activity (e.g., pIC50). nih.gov
The robustness and predictive power of these models are rigorously validated. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. External validation involves using the model to predict the activity of a "test set" of compounds that were not used in model development, measured by the predictive correlation coefficient (r²_pred). tandfonline.com
For example, a 3D-QSAR study on benzoxazole derivatives as VEGFR-2 inhibitors generated statistically significant CoMFA and CoMSIA models. nih.gov The resulting contour maps from these models provide a visual representation of the structure-activity relationships, indicating regions where bulky groups, electronegative groups, or hydrophobic moieties would increase or decrease activity, thus guiding future drug design. nih.gov
Table 4: Statistical Validation Parameters from 3D-QSAR Studies on Analogous Benzoxazole Derivatives
| Study Focus | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |
|---|---|---|---|---|
| Anticancer (vs. HepG2) | CoMSIA | 0.711 | Not Reported | 0.6198 nih.gov |
| Anticancer (vs. MCF-7) | CoMSIA | 0.669 | Not Reported | 0.6577 nih.gov |
| Anti-inflammatory | CoMFA | 0.753 | 0.975 | 0.788 tandfonline.com |
q²: leave-one-out cross-validation coefficient; r²: conventional correlation coefficient; r²_pred: predictive correlation coefficient for the external test set.
In Silico Prediction Methodologies for Molecular Design
In silico prediction methodologies are a cornerstone of modern drug discovery and materials science, enabling the rational design of molecules with desired characteristics. These computational techniques are particularly useful in the early stages of research to prioritize compounds for synthesis and experimental testing, thereby saving considerable time and resources. For derivatives of the benzoxazole scaffold, such as this compound, these methods can predict a wide range of properties, from biological activity to synthetic feasibility.
Computational studies on benzoxazole derivatives often employ a variety of software and techniques to predict their behavior and interactions at a molecular level. click2drug.org These studies can involve quantum chemical calculations to understand the electronic structure and reactivity, as well as molecular modeling techniques to simulate interactions with biological targets. researchgate.net
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is instrumental in discovering analogs of a lead compound like this compound that may possess improved activity, selectivity, or pharmacokinetic properties. Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS, or molecular docking, can be employed. nih.gov This method predicts the preferred orientation of a molecule when bound to a target to form a stable complex. nih.gov For benzoxazole derivatives, which have been investigated as inhibitors of various enzymes like VEGFR-2, molecular docking studies are crucial for understanding their binding modes. tandfonline.comnih.gov The process involves preparing the 3D structure of the target protein and a library of ligands, followed by docking the ligands into the active site of the protein and scoring them based on their predicted binding affinity. nih.gov
A variety of software programs are available for performing molecular docking, each with its own algorithms and scoring functions.
| Software | Approach | Key Features |
| AutoDock Vina | Open-source docking program | Widely used for its speed and accuracy in predicting binding modes. github.io |
| Schrödinger Suite (Glide) | Commercial software package | Offers high-precision docking and is frequently used in industrial drug discovery. nih.gov |
| PyRx | Virtual screening tool | Integrates AutoDock Vina for docking and provides a user-friendly interface for screening compound libraries. |
| DOCK | One of the earliest docking programs | Continues to be developed and used for large-scale virtual screening. nih.gov |
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS techniques can be utilized. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For discovering analogs of this compound, one could use this compound as a template to search for other molecules with similar 2D or 3D features. Techniques used in LBVS include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. rsc.org Pharmacophore models define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. tandfonline.com
A critical aspect of in silico molecular design is ensuring that the designed molecules can be synthesized in a laboratory. The prediction of synthetic accessibility has become an integral part of the drug discovery process. x-chemrx.com Furthermore, exploring the vast "chemical space" of possible benzoxazole derivatives allows for the identification of novel and synthetically feasible analogs.
Prediction of Synthetic Accessibility: The synthetic accessibility (SA) of a molecule is a measure of how easily it can be synthesized. nih.gov Several computational methods have been developed to estimate SA, often providing a score that ranks molecules from easy to difficult to synthesize. researchgate.net These methods are typically based on the analysis of molecular complexity, the presence of rare or strained structural motifs, and retrosynthetic analysis. nih.gov
Retrosynthetic analysis software can break down a target molecule into simpler, commercially available starting materials, thus providing a potential synthetic route. fiveable.me Several software tools are available for this purpose:
| Software | Key Features |
| SYNTHIA™ (formerly Chematica) | Uses a vast database of chemical reaction rules to design synthetic pathways. synthiaonline.comsigmaaldrich.com |
| ChemAIRS | A commercial suite that includes retrosynthesis planning and a synthetic accessibility score. wikipedia.org |
| AiZynthFinder | An open-source tool that predicts synthetic routes using a Monte Carlo tree search guided by a neural network. wikipedia.org |
| SYBA, SCScore, SAScore | Algorithms that provide a numerical score to quantify synthetic accessibility. mdpi.com |
For this compound, these tools could be used to evaluate its own synthetic complexity and to ensure that any newly designed analogs are synthetically tractable.
Chemical Space Exploration: The concept of chemical space refers to the vast multidimensional space populated by all possible molecules. nih.gov Exploring the chemical space around the benzoxazole scaffold can lead to the discovery of novel derivatives with unique properties. heteroletters.org This exploration is often guided by computational methods that generate new molecular structures while considering factors like drug-likeness and synthetic accessibility. By systematically modifying the substituents on the benzoxazole and aniline (B41778) rings of this compound, researchers can explore a targeted region of chemical space to identify analogs with potentially enhanced biological activity.
Structure Activity Relationship Sar Studies of 5 1,3 Benzoxazol 2 Yl 2 Chloroaniline Derivatives
Systematic Substituent Effects on the Benzoxazole (B165842) Ring and their Impact on Molecular Interactions
The benzoxazole ring is a critical pharmacophore, and modifications to this bicyclic system can significantly influence the compound's interaction with biological targets. Studies on related benzoxazole derivatives have demonstrated that the nature and position of substituents on the benzoxazole ring play a pivotal role in modulating activity.
Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, at the 5-position of the benzoxazole ring have been observed to enhance the biological activity in analogous series of compounds. For instance, in a study of 2-thioacetamide linked benzoxazole-benzamide conjugates, compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity compared to their unsubstituted or 5-methyl counterparts. nih.gov This suggests that the electronic properties of the substituent at this position can significantly impact molecular interactions, potentially through enhanced binding affinity with the target protein.
The table below summarizes the observed effects of substituents on the benzoxazole ring in related compound series, providing a predictive framework for the SAR of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline derivatives.
| Position on Benzoxazole Ring | Substituent Type | General Effect on Activity (in related series) | Potential Impact on Molecular Interactions |
| 5 | Electron-withdrawing (e.g., -Cl, -NO2) | Often enhances activity | Increased binding affinity, altered electronic interactions |
| 5 | Electron-donating (e.g., -CH3, -OCH3) | Variable, can increase or decrease activity | Modified lipophilicity, potential for steric hindrance |
| 6 | Various (e.g., phenyl, pyridyl) | Can lead to good antagonist activity | Introduction of additional binding interactions |
| 7 | Halogen (e.g., -Br) | Can increase activity | Enhanced binding through halogen bonding |
Systematic Substituent Effects on the Chloroaniline Moiety and their Impact on Molecular Interactions
Further substitution on the chloroaniline ring can fine-tune the activity. The introduction of additional electron-withdrawing or electron-donating groups can alter the pKa of the aniline (B41778) nitrogen, influencing its ability to form hydrogen bonds or engage in other non-covalent interactions with the target. For example, the presence of a second halogen or a trifluoromethyl group could enhance activity through increased lipophilicity and potential for halogen bonding.
The position of these additional substituents is also critical. Ortho-, meta-, and para-substitution can lead to different conformational preferences of the chloroaniline ring relative to the benzoxazole core, thereby affecting how the molecule fits into a binding pocket.
| Position on Chloroaniline Ring | Substituent Type | General Effect on Activity (in related series) | Potential Impact on Molecular Interactions |
| 3' | Electron-withdrawing (e.g., -Cl) | Can demonstrate wide activity | Altered electronic distribution and binding |
| 4' | Electron-donating (e.g., -OCH3) | Can improve activity | Enhanced hydrogen bonding capability |
| 4' | Halogen (e.g., -Cl) | Can maintain or enhance activity | Favorable hydrophobic and electronic interactions |
Positional Isomerism and its Influence on Structure-Activity Relationships
Studies on other heterocyclic compounds have shown that linearly attached moieties can exhibit greater potency compared to their angular counterparts. nih.gov In the context of the target compound, this could translate to the relative orientation of the benzoxazole and chloroaniline rings. Isomers where these rings are coplanar might exhibit different activities compared to those where there is a significant dihedral angle between them.
Furthermore, the position of substituents on the benzoxazole ring is critical. For instance, a substituent at the 5-position may have a different effect on activity compared to the same substituent at the 6- or 7-position due to the different electronic environment and proximity to the aniline moiety.
Stereochemical Considerations in SAR Investigations
While the core structure of this compound is planar, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. If a substituent introduced on either the benzoxazole or chloroaniline ring creates a stereocenter, the resulting enantiomers or diastereomers may exhibit distinct pharmacological profiles.
It is well-established in medicinal chemistry that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug molecule. One enantiomer may bind with high affinity to a target receptor, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects.
For example, if a chiral side chain were to be introduced, the (R)- and (S)-enantiomers would need to be separated and evaluated independently to fully understand the SAR. The spatial arrangement of atoms in each enantiomer would determine the precise fit within the binding site of a target protein, influencing the strength and nature of the molecular interactions. In studies of other bioactive molecules, it has been observed that one stereoisomer can be significantly more potent than the other. researchgate.net
Design of Targeted Chemical Libraries based on SAR Insights
The insights gained from SAR studies are instrumental in the design of targeted chemical libraries for the discovery of new and improved derivatives of this compound. By understanding which structural modifications lead to enhanced activity and selectivity, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.
A common strategy is to create a library of analogues based on a privileged scaffold, in this case, the 2-anilinobenzoxazole core. The library design would involve the systematic variation of substituents at key positions identified through initial SAR studies. For example, a library could be designed to explore a range of electronic and steric properties at the 5-position of the benzoxazole ring and the 4'-position of the chloroaniline ring.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to further refine the design of the chemical library. These methods can help to prioritize the synthesis of compounds that are predicted to have the most favorable interactions with the biological target. The goal is to create a diverse yet focused collection of compounds that thoroughly explores the relevant chemical space around the lead structure. nih.govresearchgate.net
Molecular Interactions with Biological Systems: Mechanistic Perspectives
Investigation of Molecular Recognition Mechanisms with Biological Targets
Molecular recognition is the initial step in a cascade of events leading to a biological response. It involves the specific binding of a ligand, such as 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, to a biological target like an enzyme or receptor. This recognition is driven by a combination of non-covalent forces.
Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity of ligand-target binding. The structure of this compound possesses several potential hydrogen bond donors and acceptors.
Hydrogen Bond Donors: The primary amine (-NH2) group on the chloroaniline ring is a potent hydrogen bond donor.
Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the benzoxazole (B165842) ring system can act as hydrogen bond acceptors. nih.gov
Theoretical studies on 2-chloroaniline, a core component of the target molecule, have shown its ability to form stable hydrogen-bonded complexes with carboxylic acids, involving N-H···O and O-H···N interactions. orientjchem.org This suggests that the amine group of this compound can readily interact with amino acid residues such as aspartate and glutamate in a protein's active site. Furthermore, in related benzoxazole structures, intramolecular hydrogen bonds have been observed, which can influence the molecule's conformation and planarity, thereby affecting its interaction with a binding site. nih.gov The ability of various functional groups to participate in hydrogen bonding is a key tool in the selective binding of drugs to their targets. orientjchem.orgnih.gov
| Functional Group | Atom | Role | Potential Interacting Biomolecule Residue |
|---|---|---|---|
| Amine (-NH2) | Nitrogen (N), Hydrogen (H) | Donor | Aspartate, Glutamate, Serine |
| Benzoxazole | Nitrogen (N) | Acceptor | Arginine, Lysine, Serine |
| Benzoxazole | Oxygen (O) | Acceptor | Arginine, Lysine, Serine |
Hydrophobic interactions are a major driving force for the binding of drug molecules into the often non-polar cavities of biological targets. The this compound molecule has significant hydrophobic character due to its aromatic rings and the chlorine substituent. These regions of the molecule can favorably interact with hydrophobic pockets in enzymes and receptors, displacing water molecules and leading to a net increase in entropy, which stabilizes the ligand-protein complex.
The benzoxazole and chloroaniline rings are the primary hydrophobic domains. Structure-activity relationship (SAR) studies on related benzimidazole derivatives have indicated that electron-withdrawing groups with lipophilic character are preferable for anti-inflammatory activity, highlighting the importance of hydrophobic and electronic properties for biological function. mdpi.com
The planar, electron-rich aromatic systems of the benzoxazole and chloroaniline rings are capable of engaging in π-π stacking interactions. nih.gov These non-covalent interactions occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding site. probiologists.com The strength and geometry of these interactions are critical for binding affinity. researchgate.net
In related heterocyclic structures, π-π stacking is a common feature that dictates molecular packing in the solid state and is crucial for biological recognition. rsc.org These interactions can occur in a face-to-face or edge-to-face orientation. The planarity of the benzoxazole system, as seen in related crystal structures, is conducive to effective stacking. nih.gov Such interactions are central to the binding of many drugs, particularly those that target DNA or enzymes with aromatic-rich active sites. nih.govprobiologists.com
General Mechanisms of Action at the Molecular Level
Benzoxazole derivatives are known to exhibit a wide array of biological activities, which stem from their ability to interact with diverse biological targets. derpharmachemica.com Given their structural characteristics, several general mechanisms of action can be proposed for this compound.
Enzyme Inhibition: Many benzoxazole-containing compounds function as enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of DNA gyrase, topoisomerase I and II, and cyclooxygenase (COX). derpharmachemica.comresearchgate.net The molecule could potentially bind to the active site of an enzyme, blocking its catalytic function through the combination of hydrogen bonding, hydrophobic, and π-stacking interactions described above.
Interaction with Nucleic Acids: Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases such as adenine and guanine. derpharmachemica.com This structural mimicry allows them to interact with the polymers of living systems, including DNA and RNA. derpharmachemica.com The planar benzoxazole ring system could intercalate between the base pairs of DNA, potentially leading to the inhibition of DNA replication and transcription, a mechanism underlying the activity of some anticancer agents.
Receptor Binding: The compound could also act as a ligand for specific cellular receptors, either activating or blocking them to elicit a physiological response. The specific pattern of substituents and functional groups would determine its selectivity and affinity for a particular receptor subtype.
A study on N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a closely related analog, demonstrated significant antiprotozoal activity, suggesting that this chemical scaffold is effective at disrupting essential biological pathways in pathogens. olemiss.edu
Influence of Structural Modifications on Interaction Specificity and Selectivity
The biological activity profile of this compound can be finely tuned by making specific structural modifications. Structure-activity relationship (SAR) studies on benzoxazole and related heterocyclic systems provide insights into how changes in the molecular structure can impact biological outcomes.
Substitution on the Aromatic Rings: The position and nature of substituents on either the benzoxazole or the aniline (B41778) ring are critical. For example, SAR studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown that the presence of a halogenated ring can be crucial for antifungal activity potential. nih.gov Altering the chlorine atom on the aniline ring to other halogens (F, Br, I) or moving it to a different position would likely modulate the compound's electronic properties and steric profile, thereby affecting its binding affinity and selectivity. Adding electron-withdrawing or electron-donating groups could enhance or diminish activity against specific targets. researchgate.net
Modification of the Linker: The direct linkage between the benzoxazole and aniline rings is rigid. Introducing flexible linkers (e.g., -CH2-, -O-, -S-) could allow for different binding conformations, potentially enabling interaction with different targets or improving affinity for an existing one.
Amine Group Derivatization: The primary amine is a key interaction point. Acylation or alkylation of this group, as seen in the active antiprotozoal agent N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, can drastically change the molecule's properties and lead to potent biological activity. olemiss.edu
SAR studies on a broad range of benzoxazole derivatives have shown that even minor structural changes can significantly alter their antibacterial, antifungal, and cytotoxic profiles. nih.gov For instance, the substitution of benzoxazole derivatives with a thiophene ring was found to increase antibacterial activity against E. coli. researchgate.net This underscores the principle that targeted structural modifications are a powerful strategy for optimizing the potency and selectivity of a lead compound.
| Structural Modification | Observed Effect in Related Compounds | Potential Impact on this compound | Reference |
|---|---|---|---|
| Addition of Halogenated Rings | Important for antifungal activity | The existing chloro- group may be key to a specific activity profile. | nih.gov |
| Substitution with Heterocycles (e.g., Thiophene) | Increased antibacterial activity against E. coli | Replacing the chloroaniline with other aromatic systems could broaden or shift the activity spectrum. | researchgate.net |
| Amine Acylation | Led to potent antiprotozoal activity | Derivatization of the -NH2 group is a promising strategy for developing potent analogs. | olemiss.edu |
| General Substituent Effects | Electron-withdrawing/releasing groups modulate antimicrobial and antiproliferative effects | Systematic variation of substituents could optimize potency and selectivity. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions between 2-chloroaniline derivatives and benzoxazole precursors. For example, solvent-free reductive amination with aldehydes has been used to generate benzoxazole-containing intermediates . Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular integrity.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-Cl, benzoxazole ring vibrations).
- Mass Spectrometry (MS) : For molecular weight confirmation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data. This approach resolves bond lengths, angles, and intermolecular interactions . For less crystalline samples, computational modeling paired with spectroscopic data (e.g., NMR coupling constants) provides complementary structural insights .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Toxicity Mitigation : The 2-chloroaniline moiety is linked to methemoglobin formation and potential organ toxicity. Use fume hoods, gloves, and protective eyewear to minimize exposure .
- Waste Disposal : Follow protocols for aromatic amines, as prolonged exposure may pose carcinogenic risks (e.g., similar to 4,4’-methylenebis(2-chloroaniline) derivatives) .
Advanced Research Questions
Q. How does this compound interact with metal ions in coordination chemistry?
- Methodological Answer : The benzoxazole nitrogen and aniline amine group act as potential binding sites. For example:
- Coordination Complex Synthesis : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water under reflux. Characterize complexes using:
- Electron Spin Resonance (ESR) : To detect paramagnetic species (e.g., Cu²⁺ complexes) .
- X-ray Absorption Spectroscopy (XAS) : For metal-ligand bond distance analysis .
Q. What mechanistic insights exist for the compound’s reactivity under oxidative conditions?
- Methodological Answer : The 2-chloroaniline group can form radicals when oxidized. For example:
- ESR Studies : Use horseradish peroxidase (HRP)/H₂O₂ systems to generate radicals. Hyperfine splitting constants (e.g., a<sup>N</sup> = 0.75 G, a<sup>H</sup> = 0.45 G) help identify radical intermediates .
- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants for radical formation/decay.
Q. How can this compound be functionalized for materials science applications?
- Methodological Answer :
- Graft Copolymer Synthesis : Graft onto styrene-acrylamide copolymers via free-radical polymerization. Characterize using:
- Thermogravimetric Analysis (TGA) : To assess thermal stability.
- Scanning Electron Microscopy (SEM) : For surface morphology analysis .
- Adsorbent Design : Test Hg²⁺ removal efficiency using pseudo-second-order kinetic models (e.g., Lagergren model, R² > 0.99) .
Q. What pharmacological potential does this compound exhibit, and how is it evaluated?
- Methodological Answer : Benzoxazole derivatives are explored as antiviral agents. For preclinical testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
